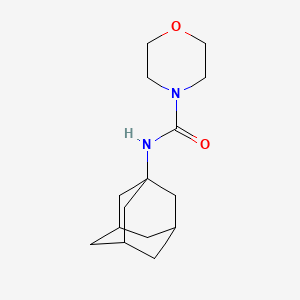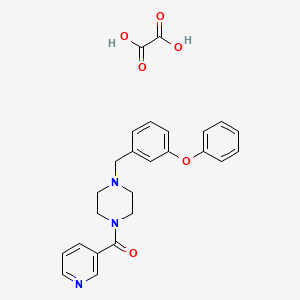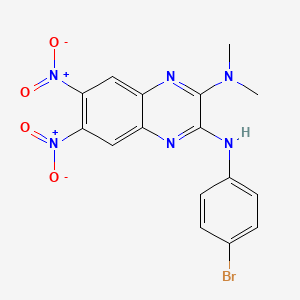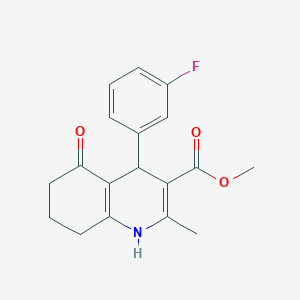
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide, also known as GSK-3 inhibitor VIII, is a synthetic chemical compound that has been widely used in scientific research due to its potential therapeutic benefits. This compound belongs to the class of benzamide derivatives and has been found to have a significant impact on various cellular processes.
Mecanismo De Acción
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide acts as a potent inhibitor of glycogen synthase kinase-3 (3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide), an enzyme that plays a critical role in various cellular processes. 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide is involved in the regulation of glycogen metabolism, cell proliferation, and differentiation. By inhibiting 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide, 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide can modulate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide have been extensively studied. This compound has been found to have a significant impact on various cellular processes, including apoptosis, cell cycle regulation, and gene expression. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide in lab experiments is its potent inhibitory activity against 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide. This compound has been extensively used in the study of various diseases, including cancer, Alzheimer's disease, and diabetes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for the use of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide in scientific research. One direction is the development of more potent and selective 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide inhibitors that can be used in the treatment of various diseases. Another direction is the study of the role of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide in other cellular processes, including autophagy and protein synthesis. Additionally, the use of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide in combination with other drugs or therapies may enhance its therapeutic potential and reduce its toxicity.
Métodos De Síntesis
The synthesis of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide involves the reaction of 3-chlorobenzoic acid with N-(2-hydroxy-2-phenylethyl)glycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields the desired product, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide has been extensively used in scientific research due to its potential therapeutic benefits. This compound has been found to have a significant impact on various cellular processes, including apoptosis, cell cycle regulation, and gene expression. It has been used in the study of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-8-4-7-12(9-13)15(19)17-10-14(18)11-5-2-1-3-6-11/h1-9,14,18H,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFPRBZLQQMYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5310487 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2-phenylenebis(methylene)]bis[bis(2-methylphenyl)phosphine] dioxide](/img/structure/B4968574.png)
![N-(4-chlorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4968581.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968590.png)
![3,4,6-trichloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-benzothiophene-2-carboxamide](/img/structure/B4968596.png)
![1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinecarboxamide](/img/structure/B4968607.png)
![3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4968615.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4968616.png)
![4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B4968618.png)
![2-[2-(2-chlorophenoxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4968626.png)




![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968669.png)